molecular formula C17H19FN6O B6439011 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine CAS No. 2549024-01-1

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine

Cat. No.: B6439011
CAS No.: 2549024-01-1
M. Wt: 342.4 g/mol
InChI Key: CQPRRRMFAAEUGX-UHFFFAOYSA-N
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Description

The compound “2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-5-fluoropyridine” is a complex organic molecule with the molecular formula C18H23N7O . It is a derivative of pyrazolo[3,4-d]pyrimidine, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C18H23N7O . It contains 18 carbon atoms, 23 hydrogen atoms, 7 nitrogen atoms, and 1 oxygen atom. The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 353.4 g/mol, a topological polar surface area of 79.5 Ų, and a complexity of 598 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .

Future Directions

The future directions for this compound could involve further exploration of its potential as an anticancer agent, given the promising results shown by similar compounds . More research could also be done to optimize its synthesis process and to fully understand its mechanism of action.

Properties

IUPAC Name

4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O/c1-11-21-16-14(8-20-23(16)2)17(22-11)24-6-5-12(9-24)10-25-15-4-3-13(18)7-19-15/h3-4,7-8,12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPRRRMFAAEUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)COC4=NC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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